10-(4-biphenylyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one
CAS No.:
Cat. No.: VC15011116
Molecular Formula: C29H20O4
Molecular Weight: 432.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H20O4 |
|---|---|
| Molecular Weight | 432.5 g/mol |
| IUPAC Name | 3-methoxy-7-methyl-10-(4-phenylphenyl)-[1]benzofuro[6,5-c]isochromen-5-one |
| Standard InChI | InChI=1S/C29H20O4/c1-17-27-24(15-23-22-13-12-21(31-2)14-25(22)29(30)33-28(17)23)26(16-32-27)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-16H,1-2H3 |
| Standard InChI Key | DQEQPIKOUNUANP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=CC3=C1OC=C3C4=CC=C(C=C4)C5=CC=CC=C5)C6=C(C=C(C=C6)OC)C(=O)O2 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Effects
The compound belongs to the furochromone class, featuring a benzofuran fused to a chromen-4-one system. The core structure is substituted at position 10 with a 4-biphenylyl group, at position 3 with a methoxy group, and at position 7 with a methyl group. This arrangement creates a planar, polycyclic framework conducive to π-π stacking interactions, which are critical for binding biological targets such as enzymes and DNA.
Crystallographic analyses reveal bond lengths of 1.36–1.42 Å for the furan oxygen and carbonyl groups, consistent with conjugated systems. The biphenyl moiety introduces steric bulk, potentially enhancing selectivity for hydrophobic binding pockets in proteins. The methoxy group at position 3 contributes electron-donating effects, stabilizing resonance structures that may influence reactivity in nucleophilic substitution reactions .
Spectroscopic Data
Key spectral features include:
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IR Spectroscopy: A strong absorption band at 1,642 cm⁻¹ corresponding to the carbonyl (C=O) stretch, with additional peaks at 1,240 cm⁻¹ (C-O-C of furan) and 1,090 cm⁻¹ (O-CH₃ bending).
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¹H-NMR: Distinct signals at δ 8.30 ppm (H-5 aromatic proton), δ 7.93 ppm (biphenyl protons), and δ 3.85 ppm (methoxy singlet) .
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¹³C-NMR: Resonances at δ 176.5 ppm (carbonyl carbon) and δ 55.2 ppm (methoxy carbon).
Synthetic Methodologies
Key Reaction Pathways
The synthesis involves multi-step protocols, typically starting with O-alkylation of 3-hydroxy-2-arylchromen-4-ones. For example, 3-hydroxy-7-methylchromen-4-one undergoes alkylation with 4,4′-bischloromethyl-biphenyl in dry acetone under reflux, using K₂CO₃ and tetrabutylammonium iodide (PTC) . Photocyclization reactions are employed to form the fused benzofurochromenone system, with yields optimized to 24–32% through TLC-monitored purification .
Optimization Strategies
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Catalyst Systems: Bu₄N⁺I⁻ enhances reaction rates by stabilizing transition states in SN2 mechanisms .
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Solvent Effects: Anhydrous acetone minimizes side reactions, while chloroform-methanol mixtures improve recrystallization efficiency.
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Temperature Control: Reactions conducted at 60–80°C balance kinetic and thermodynamic control, avoiding decomposition of sensitive intermediates.
Comparative Analysis with Structural Analogs
| Property | 10-(4-Biphenylyl)-3-Methoxy-7-Methyl Derivative | 10-(4-Methoxyphenyl)-1,2,3,4-Tetrahydro Analog |
|---|---|---|
| Molecular Formula | Not reported | C₂₂H₁₈O₄ |
| Molecular Weight (g/mol) | Not reported | 346.4 |
| Anticancer IC₅₀ (µM) | 18 (MCF-7) | 45 (MCF-7) |
| Antimicrobial MIC (µg/mL) | 32 (S. aureus) | 128 (S. aureus) |
The tetrahydro analog exhibits reduced bioactivity due to saturation of the chromenone ring, which diminishes π-π stacking capacity.
Challenges and Future Directions
Synthetic Limitations
Low yields (24–32%) in photocyclization steps necessitate alternative catalysts or microwave-assisted synthesis to improve efficiency .
Pharmacokinetic Optimization
The compound’s high logP (4.2) suggests poor aqueous solubility, prompting exploration of prodrug strategies or nanoformulations.
Target Identification
Ongoing work focuses on identifying protein targets via chemoproteomics, with preliminary data implicating topoisomerase II and NF-κB pathways .
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